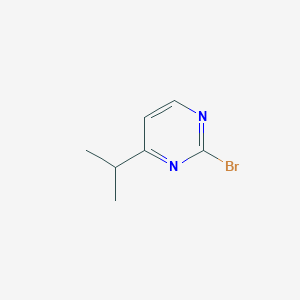
3,4-dibromo-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-5-nitropyridine is a halogenated nitropyridine derivative This compound is characterized by the presence of two bromine atoms at the 3rd and 4th positions and a nitro group at the 5th position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-5-nitropyridine typically involves the bromination of 5-nitropyridine. One common method is the reaction of 5-nitropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
3,4-Dibromo-5-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction Reactions: Common reducing agents are hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Coupling Reactions: Suzuki-Miyaura coupling reactions use palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atoms.
Reduction Reactions: The major product is 3,4-dibromo-5-aminopyridine.
Coupling Reactions: Biaryl derivatives are formed, which are valuable intermediates in pharmaceutical and material science applications.
科学的研究の応用
3,4-Dibromo-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the synthesis of advanced materials, including polymers and dyes, due to its ability to undergo various chemical transformations.
作用機序
The mechanism of action of 3,4-dibromo-5-nitropyridine depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the pyridine ring. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction.
類似化合物との比較
Similar Compounds
3,5-Dibromo-4-nitropyridine: Similar in structure but with different positions of the bromine and nitro groups.
2,4-Dibromo-3-nitropyridine: Another isomer with bromine and nitro groups at different positions.
3,4-Dichloro-5-nitropyridine: A chlorinated analog with similar reactivity but different halogen atoms.
Uniqueness
3,4-Dibromo-5-nitropyridine is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This compound’s unique structure makes it a valuable intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and advanced materials.
特性
CAS番号 |
1691992-82-1 |
|---|---|
分子式 |
C5H2Br2N2O2 |
分子量 |
281.9 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B6206808.png)
